molecular formula C14H15NO4 B8633461 Ethyl 3-(4-hydroxyphenyl)-3-(oxazol-5-yl)propanoate

Ethyl 3-(4-hydroxyphenyl)-3-(oxazol-5-yl)propanoate

Cat. No. B8633461
M. Wt: 261.27 g/mol
InChI Key: BXNGDTQIPMISJP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxyphenyl)-3-(oxazol-5-yl)propanoate is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-hydroxyphenyl)-3-(oxazol-5-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-hydroxyphenyl)-3-(oxazol-5-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(4-hydroxyphenyl)-3-(oxazol-5-yl)propanoate

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-5-yl)propanoate

InChI

InChI=1S/C14H15NO4/c1-2-18-14(17)7-12(13-8-15-9-19-13)10-3-5-11(16)6-4-10/h3-6,8-9,12,16H,2,7H2,1H3

InChI Key

BXNGDTQIPMISJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)O)C2=CN=CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Racemic compound 75.4 (1.3 g, 5 mmol) was separated on a semi-preparatory chiral CHIRALCEL OJ-H column (30×250 mm), using 20% i-PrOH in hexane as eluant. Eluant containing the peak with greater retention time was concentrated and compound 75.5 (620 mg, 2.38 mmol) was obtained as off-white solid. The absolute configuration was assigned by analogy to other GPR40 agonist compounds. MS ESI (pos.) m/e 262.1 (M+H).
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1.3 g
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Synthesis routes and methods II

Procedure details

TFA (10 mL) was added to a solution of 75.3 (14 mmol) in dry DCM (100 mL) and stirred at room temperature for 2 hours. To the reaction mixture was slowly added solid NaHCO3 with stirring. The reaction was then washed with saturated NaHCO3 (2×), dried over Na2SO4, and concentrated under reduced pressure. The residue was then re-dissolved in EtOH, stirred with Pd—C (1.48 g, 0.7 mmol) under hydrogen at room temperature for 14 hours. The Pd—C was removed by filtration through celite with EtOAc as eluant. After concentration, the residue was chromatographed (silica gel, 1:1 EtOAc/hexane) to afford compound 75.4 (1.3 g, 5 mmol). MS ESI (pos.) m/e 262.1 (M+H).
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10 mL
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75.3
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14 mmol
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100 mL
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1.48 g
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